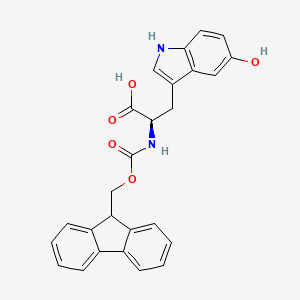
Fmoc-5-Hydroxy-D-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-5-Hydroxy-D-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 5-hydroxy-D-tryptophan. This modification enhances its stability and makes it a valuable intermediate in peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5-Hydroxy-D-tryptophan typically involves the protection of the amino group of 5-hydroxy-D-tryptophan with the Fmoc group. This can be achieved by reacting 5-hydroxy-D-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale peptide synthesis techniques, where the compound is synthesized in bulk using automated peptide synthesizers and purified through chromatographic methods .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-5-Hydroxy-D-tryptophan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like piperidine are used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include various protected and deprotected derivatives of 5-hydroxy-D-tryptophan, which are used in further peptide synthesis .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-5-Hydroxy-D-tryptophan is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its stability and ease of removal make it a preferred choice for solid-phase peptide synthesis .
Biology
In biological research, this compound is used to study protein interactions and functions. It serves as a precursor for the synthesis of peptides that mimic natural proteins .
Medicine
The compound is used in the development of peptide-based drugs. Its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its applications extend to the development of biosensors and diagnostic tools .
Mecanismo De Acción
The mechanism of action of Fmoc-5-Hydroxy-D-tryptophan involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further biochemical interactions .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-5-Hydroxy-L-tryptophan: Similar in structure but differs in the chirality of the tryptophan residue.
Fmoc-L-tryptophan: Lacks the hydroxyl group present in Fmoc-5-Hydroxy-D-tryptophan.
Uniqueness
This compound is unique due to the presence of both the Fmoc protecting group and the hydroxyl group on the tryptophan residue. This combination provides enhanced stability and reactivity, making it a valuable intermediate in peptide synthesis .
Propiedades
Fórmula molecular |
C26H22N2O5 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m1/s1 |
Clave InChI |
LORJESUTFPMFAV-XMMPIXPASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















